microcystin RR
Overview
Description
Microcystin-RR is a potent hepatotoxin produced by certain strains of cyanobacteria, particularly those belonging to the genera Microcystis, Anabaena, and Nostoc . These toxins are cyclic heptapeptides, meaning they consist of seven amino acids arranged in a ring structure. Microcystin-RR is one of the most common variants of microcystins and is known for its stability and resistance to degradation, making it a significant concern for water quality and public health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Microcystin-RR is primarily produced by cyanobacteria through non-ribosomal peptide synthesis. This process involves large multi-enzyme complexes that include polyketide synthases and non-ribosomal peptide synthetases . The synthesis is complex and involves several steps, including the incorporation of unusual amino acids like 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid (Adda) .
Industrial Production Methods: Industrial production of microcystin-RR is not common due to its toxic nature. it can be isolated from cyanobacterial blooms in controlled laboratory settings. The isolation process typically involves extraction with organic solvents followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Microcystin-RR undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is its degradation through UV/H₂O₂ treatment, where hydroxyl radicals attack the benzene ring and diene of the Adda side chain, leading to the formation of aldehyde or ketone peptide residues .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include smaller peptide fragments and various oxidation products, such as aldehydes and ketones .
Scientific Research Applications
Microcystin-RR has several applications in scientific research:
Toxicology Studies: Due to its potent hepatotoxicity, microcystin-RR is used to study liver toxicity and the mechanisms of toxin-induced liver damage.
Environmental Monitoring: It serves as a marker for cyanobacterial contamination in water bodies, helping in the assessment of water quality and the development of remediation strategies.
Biodegradation Research: Studies on the biodegradation of microcystin-RR by bacteria like Sphingopyxis sp.
Mechanism of Action
Microcystin-RR is part of a larger family of microcystins, which includes over 80 variants such as microcystin-LR, microcystin-YR, and microcystin-LF . Compared to these variants, microcystin-RR is unique due to its specific amino acid composition, which includes two arginine residues. This composition affects its toxicity and stability, making it one of the more stable and persistent microcystins .
Comparison with Similar Compounds
Microcystin-LR: Contains leucine and arginine residues; known for its high toxicity.
Microcystin-YR: Contains tyrosine and arginine residues; less stable than microcystin-RR.
Microcystin-LF: Contains leucine and phenylalanine residues; highly toxic and less stable.
Microcystin-RR’s unique structure and stability make it a significant compound for research and environmental monitoring, despite its toxic nature.
Properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/b19-18+,26-24+/t27-,28-,29-,30+,33-,34-,35-,36+,37-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDOBKZMULDHS-UUHBQKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880085 | |
Record name | Microcystin RR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111755-37-4 | |
Record name | Microcystin RR | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111755374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Microcystin RR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Microcystin RR from Microcystis aeruginosa | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MICROCYSTIN RR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ021GH33H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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